molecular formula C9H9N3O2 B2375018 Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate CAS No. 1289075-53-1

Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B2375018
CAS No.: 1289075-53-1
M. Wt: 191.19
InChI Key: SPZXYJWWMVJUBG-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry. This compound is known for its versatile applications in various fields, including drug discovery and development. Its unique structure, which combines an imidazole ring fused with a pyrimidine ring, makes it a valuable scaffold for the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of catalysts such as trifluoroacetic acid (TFA) and solvents like ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation and alkylation reactions often involve reagents like bromine (Br2) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate stands out due to its unique fusion of imidazole and pyrimidine rings, which provides a distinct scaffold for the development of biologically active molecules. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .

Properties

IUPAC Name

ethyl imidazo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-3-4-10-6-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXYJWWMVJUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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